molecular formula C10H13Cl2NO2S B2354941 (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1353995-42-2

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No. B2354941
CAS RN: 1353995-42-2
M. Wt: 282.18
InChI Key: RGLAJKQLHYULKK-HNCPQSOCSA-N
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Description

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, also known as CSPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. CSPH is a highly potent and selective inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the body.

Scientific Research Applications

Stereoselective Behavior in Cardiovascular Applications

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride exhibits stereoselective behavior, particularly significant in cardiovascular applications. It is a blocker of cardiovascular L-type calcium channels, binding to the diltiazem site. This compound shows different functional, electrophysiological, and binding properties for its enantiomers, important for cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).

Synthesis of Pyrrolidine Derivatives

The compound plays a role in the synthesis of various pyrrolidine derivatives. For example, acid-catalyzed reactions involving this compound with phenols lead to the formation of new 1-(arylsulfonyl)pyrrolidines, highlighting its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Application in Radical Reactions

This compound is also significant in radical reactions for synthesizing sulfonated tetrahydropyridine derivatives. It can generate sulfonated pyrrolidine when reacting with terminal alkynes, demonstrating its versatility in organic synthesis (An & Wu, 2017).

Molecular Docking Studies

Molecular docking studies of pyrrolidine derivatives, including those derived from (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, have shown potential in developing thrombin inhibitors. These studies are crucial in drug discovery, particularly for antithrombotic agents (Ayan et al., 2013).

properties

IUPAC Name

(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAJKQLHYULKK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.31 g (0.0248 mole) of 3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine (free base) and 7.1 g (0.0455 mole) of phenyl chloroformate in 300 ml of methylene chloride was stirred at room temperature for 20 hr. The solution was extracted several times with dilute aqueous sodium hydroxide solution and the organic layer was separated and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil. The oil was suspended in 300 ml of 60% sulfuric acid and the mixture poured over ice. The resulting acidic mixture was extracted with methylene chloride and the methylene chloride layer was discarded. The acidic aqueous layer was made basic with 50% sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extract of the basic solution was dried over magnesium sulfate and the solvent removed in vacuo to give an oil, the free base of the title compound. The hydrochloride salt was prepared using ethereal hydrogen chloride added to a methanol solution of the free base and recrystallized from methyl alcohol-diethyl ether to give 4.11 g (58.9%) of white crystalline solid, m.p. 202°-203° C.
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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